![molecular formula C17H14ClNO5 B11069903 3-(1,3-Benzodioxol-5-yl)-3-[(4-chlorobenzoyl)amino]propanoic acid](/img/structure/B11069903.png)
3-(1,3-Benzodioxol-5-yl)-3-[(4-chlorobenzoyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- React the benzodioxole compound with 4-chlorobenzoyl chloride.
- Use a base (such as triethylamine) to facilitate the acylation reaction.
Propanoic Acid Derivatization
- Finally, introduce the propanoic acid functionality by reacting the chlorobenzoyl-substituted intermediate with propanoic acid or its derivatives.
Industrial Production
MDL 29951 is not produced on a large scale industrially. Instead, it is synthesized in research laboratories for specific applications.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for MDL 29951, but one common method involves the following steps:
-
Formation of Benzodioxole Ring
- Start with commercially available precursors.
- Cyclize the precursor using acid-catalyzed intramolecular condensation to form the benzodioxole ring.
Chemical Reactions Analysis
MDL 29951 undergoes various reactions, including:
Hydrolysis: The propanoic acid functionality can be hydrolyzed under basic conditions.
Amide Formation: The amide linkage between the benzodioxole ring and the chlorobenzoyl group is crucial.
Common reagents include acyl chlorides, bases, and acid catalysts. Major products include the fully substituted MDL 29951.
Scientific Research Applications
MDL 29951 has diverse applications:
Medicine: It exhibits anti-inflammatory and analgesic properties, making it a potential drug candidate.
Chemical Biology: Researchers use it as a probe to study protein-ligand interactions.
Industry: Limited applications due to its synthetic complexity.
Mechanism of Action
MDL 29951 likely acts through:
Target Binding: It may interact with specific receptors or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
MDL 29951 stands out due to its unique combination of the benzodioxole ring and chlorobenzoyl group. Similar compounds include structurally related analogs like MDL 72527A and MDL 72527B.
: Reference: MDL 29951
Properties
Molecular Formula |
C17H14ClNO5 |
|---|---|
Molecular Weight |
347.7 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-[(4-chlorobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C17H14ClNO5/c18-12-4-1-10(2-5-12)17(22)19-13(8-16(20)21)11-3-6-14-15(7-11)24-9-23-14/h1-7,13H,8-9H2,(H,19,22)(H,20,21) |
InChI Key |
WVRICKARICCKCN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


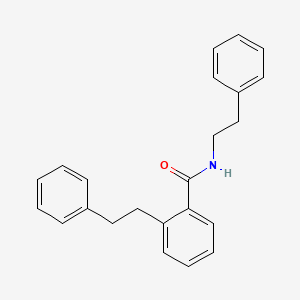
![2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]furan-3-carboxamide](/img/structure/B11069832.png)
![N-cyclopropyl-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11069833.png)
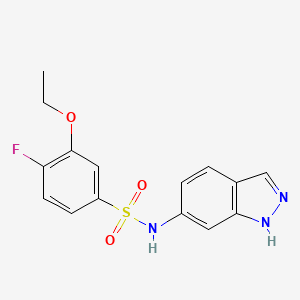
![2-{[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B11069842.png)
![methyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-methylglycinate](/img/structure/B11069848.png)
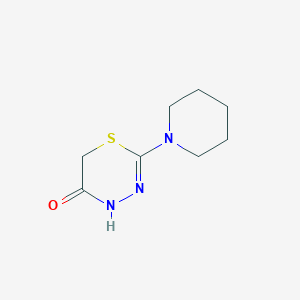
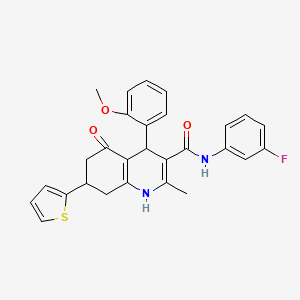
![N-{1-[(4-methoxyphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide](/img/structure/B11069861.png)
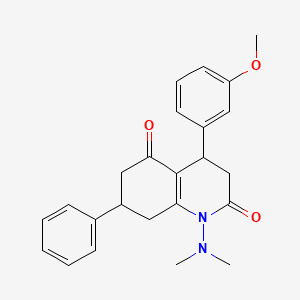
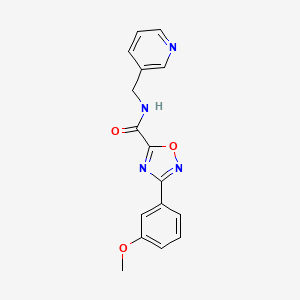
![(2Z)-2-{(1R,2R,5S)-2-[4-(4-methylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)](/img/structure/B11069885.png)
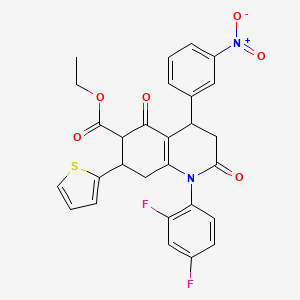
![ethyl 4-[({2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinyl}carbonothioyl)amino]benzoate](/img/structure/B11069888.png)
